molecular formula C10H18INOSSi B1395297 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole CAS No. 875548-60-0

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole

Cat. No.: B1395297
CAS No.: 875548-60-0
M. Wt: 355.31 g/mol
InChI Key: VSGUNQSEXUIIEI-UHFFFAOYSA-N
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Description

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole is a thiazole derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at the 4-position and an iodine atom at the 2-position of the thiazole ring. The TBS group serves as a protective moiety for the hydroxymethyl functionality, enhancing stability during synthetic processes. The iodine substituent may confer reactivity in cross-coupling reactions or act as a heavy atom in crystallographic studies.

Properties

IUPAC Name

tert-butyl-[(2-iodo-1,3-thiazol-4-yl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INOSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGUNQSEXUIIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INOSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697157
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875548-60-0
Record name 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-iodothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875548-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole typically involves the iodination of a thiazole derivative followed by the introduction of the TBDMS-protected hydroxymethyl group. One common method involves the reaction of a thiazole precursor with iodine in the presence of an oxidizing agent to introduce the iodide. The hydroxymethyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while deprotection reactions yield the free hydroxymethyl thiazole.

Scientific Research Applications

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The TBDMS group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

Thiazole-Containing Oligopeptides ()

Compounds such as ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate (9) and its derivatives share structural motifs with the target compound. Key comparisons include:

  • Protective Groups : Compound 9 uses a tert-butyloxycarbonyl (Boc) group, whereas the target employs a TBS ether. Boc groups are acid-labile, while TBS ethers require fluoride-based deprotection, influencing synthetic strategies .
  • Synthesis Yields : Compound 9 was synthesized in 96% yield using DCC/HOBt catalysis in dichloromethane-DMF, suggesting efficient coupling methods for thiazole derivatives. The target compound’s synthesis might follow analogous protocols, though iodine’s bulkiness could affect reactivity .
  • Applications: These oligopeptides are designed as DNA minor groove binders, highlighting thiazoles’ role in bioactivity. The target’s iodine and TBS groups may alter binding affinity or metabolic stability .

Table 1: Comparison with Thiazole Oligopeptides

Feature Target Compound Compound 9 ()
Protective Group TBS ether Boc
Halogen Iodine (2-position) None
Synthesis Yield N/A 96%
Key Application Potential cross-coupling/imaging DNA minor groove binding

4-Bromo-2-{[(TBS)oxy]methyl}aniline ()

This brominated aniline derivative shares the TBS-protected hydroxymethyl group but differs in core structure:

  • Halogen Reactivity : Bromine in ’s compound is less reactive in cross-coupling than iodine, suggesting the target may excel in Suzuki or Ullmann reactions .
  • Molecular Weight : The target’s molecular weight (~363 g/mol, estimated) exceeds the brominated analog (316.31 g/mol), impacting solubility and crystallization .
  • Structural Context: The aniline core () vs. bioactive molecules) .

Table 2: Halogen and Silyl Group Comparison

Parameter Target Compound 4-Bromo-2-{[(TBS)oxy]methyl}aniline
Molecular Formula C₁₃H₂₃INOSSi (estimated) C₁₃H₂₂BrNOSSi
Molecular Weight ~363.3 g/mol 316.31 g/mol
Halogen Role Leaving group/imaging Intermediate synthesis

Thiazole Derivatives in Therapeutic Contexts ()

Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (40) demonstrate thiazoles’ versatility in drug design. Contrasts include:

  • Substituent Effects: ’s compounds feature methylthio and nitro groups, targeting anticancer or antiviral activity. The target’s iodine and TBS groups may enhance stability or enable radioiodination for diagnostics .
  • Synthetic Flexibility: The nitro and cyano groups in allow further functionalization, whereas the TBS group in the target prioritizes hydroxyl protection during synthesis .

Key Research Findings and Implications

  • Synthetic Strategies : High-yield methods from (e.g., DCC/HOBt catalysis) could be adapted for the target compound, though iodine’s steric effects may require optimization .
  • Reactivity: The 2-iodo substituent positions the target for use in palladium-catalyzed cross-couplings, unlike brominated or non-halogenated analogs .
  • Biological Potential: While ’s thiazoles show therapeutic promise, the target’s bioactivity remains speculative without direct data.

Biological Activity

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, antitumoral, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₂₂I N₁S O₂Si
  • Molecular Weight : 238.40 g/mol
  • CAS Number : 126070-20-0

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the stability and solubility of the compound, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Escherichia coli750
Pseudomonas aeruginosa1000

Antitumoral Activity

In vitro studies have assessed the antitumoral effects of this compound using various cancer cell lines. The MTT assay indicated that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 30 µM and 25 µM, respectively .

Cancer Cell LineIC50 (µM)
MCF-730
A54925

The proposed mechanism for the biological activity of this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can trigger apoptosis, contributing to its antitumoral effects .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria isolated from clinical samples. The results showed that it significantly reduced bacterial load in vitro, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria .
  • Case Study on Cancer Cell Lines :
    Another investigation focused on the effect of this compound on tumor growth in vivo using xenograft models. The results indicated a marked reduction in tumor size when treated with this compound compared to controls, supporting its potential application in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole
Reactant of Route 2
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4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole

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